molecular formula C15H29NO6 B040134 Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 115414-48-7

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B040134
CAS No.: 115414-48-7
M. Wt: 319.39 g/mol
InChI Key: SRZQFVHBXUJPDN-KJWHEZOQSA-N
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Description

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound with the molecular formula C15H29NO6. It is a derivative of glucopyranoside, where the hydroxyl group is replaced by a heptyl group, and an acetamido group is attached to the second carbon. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with heptyl alcohol. The reaction is catalyzed by an acid catalyst such as trifluoromethanesulfonic acid. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 12-24 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the product using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in studies related to glycosylation and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-D-glucose: A precursor in the synthesis of Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside.

    Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with a methyl group instead of a heptyl group.

    2-Acetamido-2-deoxy-D-galactose: An analog with a different stereochemistry at the fourth carbon

Uniqueness

This compound is unique due to its heptyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-heptoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO6/c1-3-4-5-6-7-8-21-15-12(16-10(2)18)14(20)13(19)11(9-17)22-15/h11-15,17,19-20H,3-9H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZQFVHBXUJPDN-KJWHEZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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